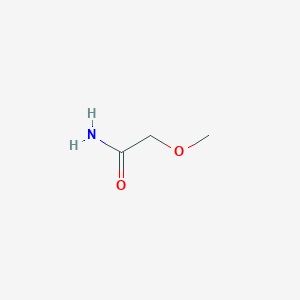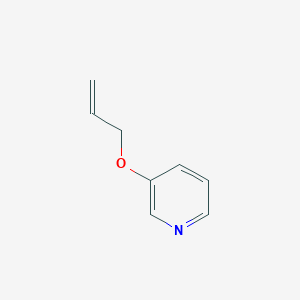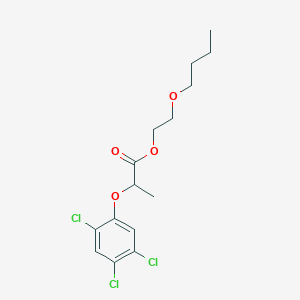
双(2-乙基己基)苯基磷酸酯
描述
Bis(2-ethylhexyl) phenyl phosphate: is an organic phosphate ester compound with the molecular formula C22H39O4P. It is a colorless to pale yellow liquid at room temperature and is known for its low volatility and high stability. This compound is widely used in various industrial applications due to its unique chemical properties.
科学研究应用
Chemistry:
- Used as a plasticizer in the production of flexible plastics.
- Acts as a flame retardant in polymer formulations.
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its biocompatibility.
- Studied for its role in enzyme inhibition and interaction with biological membranes.
Industry:
- Employed as a lubricant additive to enhance the performance of industrial lubricants.
- Used in the extraction of rare earth metals and uranium salts .
作用机制
Target of Action
Bis(2-ethylhexyl) phenyl phosphate (BEHPP) is an organophosphate ester . It is primarily used as a lubricant additive, corrosion inhibitor, and a metal extractant . Its primary targets are metals, specifically uranium salts and rare earth metals . It is also involved in the extraction of Iron (II) ions after the reduction of Iron (III) ions .
Mode of Action
BEHPP interacts with its targets (metals) through a process known as solvent extraction . In this process, BEHPP, being a lipophilic compound, forms a complex with the metal ions in the aqueous phase. This complex is then transferred to the organic phase due to the lipophilic nature of BEHPP .
Biochemical Pathways
For instance, some organophosphates have been found to induce oxidative stress and perturb fatty acid metabolism .
Result of Action
The primary result of BEHPP’s action is the extraction of target metals from an aqueous phase to an organic phase . This property is exploited in various industrial applications, such as the extraction of uranium salts and rare earth metals . Behpp has also been identified as a contaminant in indoor dust samples and surface soils , indicating potential environmental and health impacts.
Action Environment
The efficacy and stability of BEHPP can be influenced by various environmental factors. For instance, the presence of BEHPP has been detected in different functional areas (agricultural, scenic, commercial, industrial, and residential areas), with higher concentrations found in commercial, industrial, and residential areas . This suggests that human activities and industrial processes may influence the distribution and concentration of BEHPP in the environment.
生化分析
Biochemical Properties
Bis(2-ethylhexyl) phenyl phosphate is known to interact with various biomolecules. It has been used as a lubricant additive, antiwear additive, and surfactant
Cellular Effects
It has been suggested that it may have potential health hazards
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method involves the esterification of 2-ethylhexanol with phenol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Chlorination and Hydrolysis: Another method involves chlorinating bis(2-ethylhexyl) phosphonate to produce the phosphate diester chloride, followed by hydrolysis to yield bis(2-ethylhexyl) phenyl phosphate.
Industrial Production Methods: Industrial production often involves large-scale esterification processes using continuous reactors to maintain consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: Bis(2-ethylhexyl) phenyl phosphate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Substitution: It can participate in substitution reactions where the phenyl group or the alkyl chains are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Phosphoric acid derivatives.
Substitution Products: Various substituted phosphates depending on the reagents used.
相似化合物的比较
Bis(2-ethylhexyl) phosphate: Similar in structure but lacks the phenyl group.
Triphenyl phosphate: Contains three phenyl groups instead of alkyl chains.
Tris(2-ethylhexyl) phosphate: Contains three 2-ethylhexyl groups instead of a phenyl group.
Uniqueness: Bis(2-ethylhexyl) phenyl phosphate is unique due to its combination of alkyl and phenyl groups, which provides a balance of hydrophobicity and aromaticity. This makes it particularly effective as a plasticizer and flame retardant, offering properties that are not easily replicated by other similar compounds.
属性
IUPAC Name |
bis(2-ethylhexyl) phenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39O4P/c1-5-9-14-20(7-3)18-24-27(23,26-22-16-12-11-13-17-22)25-19-21(8-4)15-10-6-2/h11-13,16-17,20-21H,5-10,14-15,18-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZYMQCBRZBVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051770 | |
| Record name | Bis(2-ethylhexyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16368-97-1 | |
| Record name | Bis(2-ethylhexyl) phenyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16368-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016368971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-ethylhexyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethylhexyl) phenyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the discovery of Bis(2-ethylhexyl) phenyl phosphate (BEHPP) in indoor environments?
A1: The discovery of BEHPP in indoor dust is significant because it highlights the presence of a previously unknown OPE in a common indoor environment. [] This is concerning because OPEs are known to have potential health effects, and the widespread presence of BEHPP in indoor dust [] suggests potential for human exposure. Additionally, the study found that BEHPP concentrations were comparable to, or even higher than, some traditional OPEs like triphenyl phosphate (TPHP) and 2-ethylhexyl diphenyl phosphate (EHDPP). [] This emphasizes the need for further research on the potential health impacts of BEHPP exposure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)









![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)

